molecular formula C6H3ClN4O2 B6270207 1-azido-4-chloro-2-nitrobenzene CAS No. 89284-67-3

1-azido-4-chloro-2-nitrobenzene

Cat. No.: B6270207
CAS No.: 89284-67-3
M. Wt: 198.6
InChI Key:
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Description

1-azido-4-chloro-2-nitrobenzene is a chemical compound with the molecular formula C6H3ClN4O2 . It is also known by other names such as p-Azidonitrobenzene, p-Nitrophenyl azide, 4-Nitrophenyl azide .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with azido, chloro, and nitro groups . The exact positions of these substituents on the benzene ring would determine the specific isomer of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds with similar functional groups (azido, chloro, nitro) are known to participate in various types of reactions. For instance, nitro compounds can undergo reduction to form amines, and azido groups can participate in click reactions .

Scientific Research Applications

1-azido-4-chloro-2-nitrobenzene has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, as a cross-linking agent, and as a precursor for the synthesis of other compounds. This compound has also been used in the synthesis of pharmaceuticals, as a tool for drug design, and as a catalyst for organic reactions.

Mechanism of Action

Target of Action

The primary target of 1-azido-4-chloro-2-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its targets through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving benzene derivatives . These pathways are crucial for the synthesis of a wide range of organic compounds .

Pharmacokinetics

Based on its chemical structure, it can be inferred that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight (19857 g/mol) and melting point (61-62 °C, decomposes) .

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of various benzene derivatives, which have numerous applications in organic chemistry .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s stability, as it decomposes at its melting point . Additionally, the presence of other chemical species in the environment can influence the compound’s reactivity and the course of its reactions .

Advantages and Limitations for Lab Experiments

The advantages of using 1-azido-4-chloro-2-nitrobenzene in laboratory experiments include its low cost, its stability, and its ease of synthesis. It is also a relatively non-toxic compound, which makes it an ideal tool for researchers. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

In the future, 1-azido-4-chloro-2-nitrobenzene could be used to develop new types of polymers and other compounds. It could also be used to develop new pharmaceuticals and drugs. Additionally, this compound could be used to study the biochemical and physiological effects of nitrogen-containing compounds. Finally, this compound could be used to study the mechanism of action of Lewis acids and to develop new catalysts for organic reactions.

Synthesis Methods

The synthesis of 1-azido-4-chloro-2-nitrobenzene is relatively straightforward. It can be synthesized from benzene, azide, and nitrochloride. The reaction is typically carried out in the presence of an aqueous acid, such as hydrochloric acid. The reaction is typically carried out at room temperature and the product is isolated by precipitation with aqueous sodium chloride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azido-4-chloro-2-nitrobenzene involves the conversion of 4-chloro-2-nitroaniline to 1-azido-4-chloro-2-nitrobenzene through diazotization and azidation reactions.", "Starting Materials": [ "4-chloro-2-nitroaniline", "Sodium nitrite", "Hydrochloric acid", "Sodium azide", "Sodium acetate", "Acetic acid", "Water" ], "Reaction": [ "Dissolve 4-chloro-2-nitroaniline in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form a diazonium salt.", "Add a solution of sodium azide in water to the diazonium salt solution dropwise with stirring to form 1-azido-4-chloro-2-nitrobenzene.", "Add sodium acetate and acetic acid to the reaction mixture to neutralize the hydrochloric acid.", "Extract the product with a suitable organic solvent and dry over anhydrous sodium sulfate.", "Purify the product by recrystallization from a suitable solvent." ] }

89284-67-3

Molecular Formula

C6H3ClN4O2

Molecular Weight

198.6

Purity

80

Origin of Product

United States

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